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Compound of Interest

N,N'-Di-2-propenyl-1,3-
Compound Name:

propanediamine
CAS No.: 83132-59-6
Cat. No.: B1610119

Get Quote

Executive Summary

N,N'-diallyl-1,3-propanediamine is a symmetrical secondary diamine characterized by a propyl
backbone flanked by two reactive allyl groups.[1] Its unique structure—combining basic amine
functionality with unsaturated allyl termini—makes it a critical intermediate for dual-cure
polymer systems (epoxy/radical), bismaleimide (BMI) toughening, and pharmaceutical
synthesis.[1]

Solubility Verdict: The molecule exhibits amphiphilic behavior. It is highly soluble in polar protic
solvents (alcohols) and polar aprotic solvents (DMSO, DMF) due to hydrogen bonding
capabilities.[1] It shows good solubility in chlorinated solvents and aromatic hydrocarbons but
has limited miscibility in highly aliphatic hydrocarbons (e.g., Hexane) at low temperatures.
Water solubility is pH-dependent; while soluble in its free base form, it is fully miscible in acidic
agueous media.[1]
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Chemical Profile & Physicochemical Properties[1][2]

[3][4][5][6][7][8][9][10]

Understanding the structural drivers of solubility is essential for solvent selection.

Property

Value | Description

Chemical Name

N,N'-Diallyl-1,3-propanediamine

CAS Number

10563-36-7

Molecular Formula

C

H

N

Molecular Weight

154.25 g/mol

Structure

CH
=CH-CH

-NH-(CH

-NH-CH

-CH=CH

Functional Groups

Secondary Amine (2x), Allyl (2x)

Predicted LogP

~1.6 — 1.9 (Moderately Lipophilic)

pKa (Estimated)

~10.2 (Secondary Amine)

Physical State

Colorless to pale yellow liquid

Density

~0.86 g/mL (Estimated based on analogs)

Structural Solvation Mechanism
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e Amine Groups (-NH-): Act as hydrogen bond donors and acceptors, driving solubility in
water, alcohols, and ethers.[1]

e Allyl Groups (-CH
CH=CH
): Provide lipophilic character and

-electron density, facilitating solubility in aromatic solvents (Toluene) and chlorinated
hydrocarbons (DCM).[1]

» Propyl Backbone: Acts as a flexible spacer, preventing rigid crystallization and maintaining
liquid state at room temperature.

Solubility Landscape

The following data categorizes solvent compatibility based on polarity and interaction type.

Primary Solvent Classes
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Solvent Class

Representative
Solvents

Solubility Status

Mechanistic Insight

Methanol, Ethanol,

Strong H-bonding

Alcohols PA Miscible interaction with amine
nitrogens.[1]
Favorable dipole-
) Dichloromethane ) dipole interactions;
Chlorinated High (>500 g/L)
(DCM), Chloroform excellent for
extraction.[1]
] Ether oxygens accept
THF, Diethyl Ether, ) ]
Ethers ) High H-bonds from amine
Dioxane
protons.[1]
) Toluene, Benzene, ]
Aromatics High interactions between
Xylene
solvent rings and allyl
groups.
High polarity stabilizes
Polar Aprotic DMF, DMSO, NMP Miscible the amine; ideal for
high-T reactions.
Soluble, but phase
separation may occur
] _ Hexane, Heptane, _
Aliphatic Moderate/Variable at low temperatures
Pentane _
due to polarity
mismatch.
H-bonding dominates.
[1] Solubility
decreases with
Water Water (pH 7) Soluble ) )
increasing
temperature (LCST
behavior possible).
Acidic Water 0.1 M HCI, Acetic Acid  Fully Miscible Protonation of amines
(aq) forms a highly soluble
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cationic salt.

Theoretical Modeling: Hansen Solubility Parameters
(HSP)

In the absence of experimental data for a specific solvent, use these estimated HSP values
(calculated via Hoftyzer-Van Krevelen group contribution method) to predict compatibility.[1]

o Dispersion (

): ~16.5 MPa

(Driven by hydrocarbon backbone)[1]
o Polarity (

): ~5.0 MPa

(Driven by secondary amines)[1]
» H-Bonding (

): ~7.5 MPa

(Driven by amine protons)[1]

Interaction Radius (

): Solvents with a "Distance” (
) < 8.0 from these coordinates are likely good solvents.[1]
Experimental Protocols

Protocol A: Determination of Solubility Limits (Cloud
Point Method)

Objective: To determine the precise solubility limit in a non-standard solvent.

Reagents:
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e N,N'-diallyl-1,3-propanediamine (Test Substance)[1]

e Target Solvent (Anhydrous)[1]

Workflow:

Preparation: Weigh 1.00 g of solvent into a crimp-top vial.

Titration: Add the diamine dropwise (approx. 10 mg per drop) while stirring at 25°C.

Observation:

o Clear Solution: Continue addition.

o Cloudiness/Turbidity: Reached saturation point.

Quantification: Weigh the vial after the endpoint. Calculate solubility (
) as:

[1]

Protocol B: Purification via Acid-Base Extraction

Objective: To recover or purify the diamine from a reaction mixture (e.g., toluene).[1]

Workflow Visualization (DOT):
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Figure 1: Acid-base extraction workflow for purifying N,N'-diallyl-1,3-propanediamine,
leveraging its pH-dependent water solubility.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1610119/docs?utm_src=pdf-body-img#solubility-profile-technical-guide-n-n-diallyl-1-3-propanediamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Applications & Implications
Epoxy Curing Agents

The secondary amine hydrogens react with epoxide rings, while the allyl groups remain
available for a second-stage cure (thermal or UV).

» Solvent Recommendation: Use Benzyl Alcohol or DMF as a solvent/accelerator if formulating
liquid hardeners.

Bismaleimide (BMI) Modification

Used to improve the toughness of BMI resins via "Ene" reaction.

e Processing: The diamine is often pre-reacted with the BMI monomer in Acetone or MEK
(Methyl Ethyl Ketone) to form a B-stage prepolymer.[1]

Pharmaceutical Intermediates

Acts as a linker in drug synthesis.

» Reaction Media:Dichloromethane (DCM) is the preferred solvent for acylation or alkylation
reactions due to high solubility and ease of removal.

Safety & Handling (MSDS Highlights)

o Corrosivity: As a secondary amine, it is corrosive to skin and eyes. Wear chemical-resistant
gloves (Nitrile) and eye protection.[1]

o Flammability: The allyl groups lower the flash point. Handle away from open flames and
sparks.

o Storage: Store under nitrogen or argon. Amines react with atmospheric CO

to form carbamates (white crust), which can reduce solubility and reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Solubility Profile & Technical Guide: N,N'-Diallyl-1,3-
Propanediamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1610119/docs#solubility-profile-technical-guide-n-n-
diallyl-1-3-propanediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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